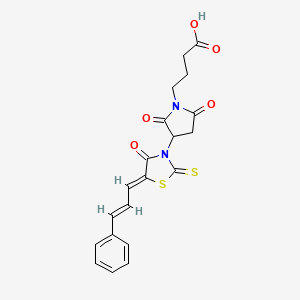
4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.
Synthesis and Structural Characterization
The synthesis of the target compound typically involves the reaction of pyrrolidine derivatives with thiazolidinone and diketone moieties. The structural elucidation is often confirmed using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For instance, a study demonstrated the synthesis of related thiazolidinone derivatives, which provided insights into the structural requirements for biological activity .
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including those similar to our target compound. For example, compounds containing thiazolidinone rings have shown significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
2. Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented through COX-2 inhibition assays. A related study found that certain quinazolinone derivatives exhibited notable COX-2 inhibitory activity, suggesting that our compound may also possess similar anti-inflammatory properties due to structural analogies . The presence of specific functional groups plays a crucial role in enhancing COX-2 selectivity and potency.
3. Anticancer Activity
Research has indicated that thiazolidinone derivatives can exhibit anticancer properties. For example, studies on pyrrolidinedione-thiazolidinone hybrids revealed promising anti-leukemic activity . The proposed mechanism includes induction of apoptosis in cancer cells and modulation of cell cycle progression.
4. Cholinesterase Inhibition
Given the relevance of cholinesterase inhibitors in Alzheimer's disease treatment, compounds structurally related to our target have been screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. A novel peptide demonstrated significant inhibition against these enzymes, suggesting that our compound could be explored for similar neuroprotective effects .
Case Studies and Research Findings
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives in cancer therapy. The compound has been synthesized and evaluated for its anti-leukemic properties. Research indicates that related thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities.
- Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : A study demonstrated that thiazolidinone derivatives showed significant inhibition of leukemia cell growth, with IC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazolidinones have been investigated for their ability to inhibit bacterial growth.
- Target Pathogens : Preliminary tests indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Synthesis and Derivatives
The synthesis of 4-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)butanoic acid involves multi-step reactions that can be optimized for yield and purity.
Synthetic Route Overview
- Starting Materials : The synthesis begins with readily available thiazolidinone precursors.
- Key Reactions : The synthetic pathway typically includes condensation reactions, cyclization, and functional group modifications to achieve the final product.
Pharmacological Insights
The pharmacological profile of this compound is under investigation, with particular attention to its safety and efficacy in preclinical models. Studies are ongoing to evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion) and potential side effects.
属性
IUPAC Name |
4-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-16-12-14(18(26)21(16)11-5-10-17(24)25)22-19(27)15(29-20(22)28)9-4-8-13-6-2-1-3-7-13/h1-4,6-9,14H,5,10-12H2,(H,24,25)/b8-4+,15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDPRDBTJQBYAV-ZYENNSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CCCC(=O)O)N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CCCC(=O)O)N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













